Heptafluorobutyramide

Gas Chromatography Electron-Capture Detection Amine Derivatization

Heptafluorobutyramide (HFBA) is the premier C4 perfluorinated acylation reagent for GC-ECD and GC-NICI-MS analysis of primary/secondary amines, delivering quantifiable electron-capture response with optimal derivative volatility and peak shape. Its seven fluorine atoms confer chain-length-dependent ECD sensitivity significantly surpassing trifluoroacetamide (C2) and pentafluoropropionamide (C3) alternatives. In lithium metal batteries, HFBA uniquely enables LiNO₃ dissolution in carbonate electrolytes for dendrite-free low-temperature cycling. For heterocycle synthesis, its dirhodium complex ensures exclusive 5-substituted oxazole regiochemistry. This multi-application fluorinated building block is essential for analytical, electrochemical, and medicinal chemistry workflows where substitution without revalidation is not functionally equivalent.

Molecular Formula C4H2F7NO
Molecular Weight 213.05 g/mol
CAS No. 662-50-0
Cat. No. B1361082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptafluorobutyramide
CAS662-50-0
Molecular FormulaC4H2F7NO
Molecular Weight213.05 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(F)(F)F)(F)F)(F)F)N
InChIInChI=1S/C4H2F7NO/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H2,12,13)
InChIKeyFOBJABJCODOMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptafluorobutyramide (CAS 662-50-0): Fluorinated Amide Derivatization Reagent and Electrolyte Additive for High-Sensitivity GC-MS and Lithium Metal Batteries


Heptafluorobutyramide (HFBA), also designated as 2,2,3,3,4,4,4-heptafluorobutanamide or perfluorobutyramide (CAS 662-50-0, C₄H₂F₇NO, MW 213.05), is a highly fluorinated primary amide [1]. The compound exists as a white to light yellow crystalline solid at ambient temperature with a melting point of 102–106 °C and a boiling point of 105 °C at 760 mmHg . The presence of seven fluorine atoms confers distinct physicochemical properties that differentiate HFBA from shorter-chain fluorinated amide analogs such as trifluoroacetamide (TFA) and pentafluoropropionamide (PFP), particularly in analytical derivatization applications where electron-capture detection sensitivity and derivative stability are critical selection criteria [2]. HFBA also serves as a key building block for synthesizing fluorinated polymers and specialized reagents including N-methyl-bis(heptafluorobutyramide) (MBHFBA) and N-methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) . Recent research has identified heptafluorobutyramide (HFT) as a multifunctional electrolyte additive enabling dendrite-free lithium deposition in carbonate electrolytes at low temperatures [3].

Why Trifluoroacetamide or Pentafluoropropionamide Cannot Replace Heptafluorobutyramide in Critical Analytical and Electrochemical Applications


Substitution of heptafluorobutyramide with shorter-chain fluorinated amide analogs such as trifluoroacetamide (TFA) or pentafluoropropionamide (PFP) is not functionally equivalent due to compound-specific differences in electron-capture cross-section, derivative chromatographic retention behavior, and intermolecular interaction capacity. The perfluorinated carbon chain length directly modulates both the electron-capture detector (ECD) response of the resulting N-acyl derivatives and their volatility characteristics during gas chromatographic separation [1]. Comparative studies across a homologous series of β-phenylethylamine derivatives demonstrate that fluorinated amide chain length correlates systematically with analytical performance parameters, establishing that TFA (C2), PFP (C3), and HFB (C4) derivatives yield measurably distinct detection sensitivity profiles [2]. Furthermore, in lithium metal battery applications, the specific molecular architecture of heptafluorobutyramide (HFT) uniquely promotes LiNO₃ dissolution in carbonate electrolytes via cooperative interaction—a property not shared by non-fluorinated amides or shorter-chain fluorinated congeners [3]. These application-critical performance divergences preclude generic substitution without revalidation of analytical sensitivity, chromatographic resolution, or electrochemical stability parameters.

Heptafluorobutyramide (CAS 662-50-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Selection


Electron-Capture Detector Sensitivity Ranking: Heptafluorobutyramide Versus Pentafluorobenzamide and Pentafluorobenzylidine Derivatives of Primary Amines

A head-to-head electron-capture sensitivity study of primary amine derivatives established the following sensitivity order: pentafluorobenzamide (PFB) > pentafluorobenzylidine > heptafluorobutyramide (HFB) [1]. The HFB derivative exhibited measurable but intermediate ECD response relative to aromatic-fluorinated comparators. Using a tritium electron-capture detector, response magnitudes were 10–20-fold greater than those obtained with a nickel-63 detector across all derivative classes [1]. This quantitative sensitivity hierarchy enables rational selection of heptafluorobutyramide for applications where extreme sensitivity is not required but where aliphatic fluorinated derivatives offer advantages in volatility or chromatographic resolution relative to aromatic-fluorinated alternatives.

Gas Chromatography Electron-Capture Detection Amine Derivatization

Catecholamine GC/MS Derivatization Efficacy: MBHFBA-Based Method Outperforms Trimethylsilylation and Trifluoroacylation Alternatives

A comparative evaluation of chemical derivatization techniques for gas chromatography-mass spectrometry (GC/MS) analysis of catecholamines assessed trimethylsilylation (TMS), trifluoroacylation (TFA), and two-step derivatization methods against the combination of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with N-methyl-bis(heptafluorobutyramide) (MBHFBA) [1]. The MSTFA/MBHFBA approach, which produces O-trimethylsilyl/N-heptafluorobutylacyl (O-TMS/N-HFBA) derivatives, was determined to be the most effective method among all tested protocols [1]. This derivative formed by selective derivatization provided sufficient sensitivity and peak separation while producing higher mass ions as base peaks suitable for selected ion monitoring (SIM) mode [1]. Calibration curves using isotopically labeled internal standards demonstrated linearity from 1 to 5000 ng/mL with correlation coefficients exceeding 0.996, and method detection limits ranged from 0.2 to 5.0 ppb for the catecholamines studied [1].

Catecholamines GC-MS Biogenic Amine Analysis

Lithium Metal Battery Electrolyte Additive Performance: Heptafluorobutyramide (HFT) Synergistically Enables 97.1% Coulombic Efficiency and Low-Temperature Operation

In carbonate electrolyte systems for lithium metal batteries, the combination of heptafluorobutyramide (HFT) with lithium nitrate (LiNO₃) synergistically constructs a robust solid electrolyte interphase (SEI) layer with excellent Li⁺ transport kinetics [1]. HFT uniquely promotes the dissolution of LiNO₃ in carbonate electrolyte through strong cooperative interaction—a functional property not achievable with LiNO₃ alone or with non-fluorinated amide additives [1]. Theoretical calculations coupled with in situ Raman and X-ray photoelectron spectroscopy with deep Ar-ion etching demonstrated that HFT and NO₃⁻ are preferentially reduced to form a Li₃N/LiF-rich composite structure on the lithium metal surface [1]. Quantitatively, Li||Cu half cells using the HFT+LiNO₃ carbonate electrolyte achieved 97.1% Coulombic efficiency [1]. Full cells paired with LiFePO₄ and LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM 811) cathodes delivered high capacity retention exceeding 100% at −20 °C [1].

Lithium Metal Batteries Electrolyte Additives Solid Electrolyte Interphase

Rhodium-Catalyzed Oxazole Synthesis: Dirhodium Tetrakis(heptafluorobutyramide) Induces Dramatic Regioselectivity Shift Relative to Dirhodium Tetraacetate

In the rhodium carbene route to oxazoles from α-diazo-β-keto-carboxylates and carboxamides, catalyst ligand identity exerts a profound influence on regiochemical outcome. Dirhodium tetraacetate catalysis yields the corresponding oxazole-4-carboxylate products [1]. In stark contrast, dirhodium tetrakis(heptafluorobutyramide) catalysis results in a dramatic change of regioselectivity, exclusively providing oxazole-5-carboxylates and 5-phosphonates [1]. α-Diazo-β-ketosulfones exhibit analogous behavior under the fluorinated catalyst system, affording 5-sulfonyloxazoles [1]. The dirhodium tetrakis(heptafluorobutyramide) catalyst with fluorinated carboxamide ligands was identified as superior for this transformation based on prior screening of diazocarbonyl compound reactions [1].

Rhodium Catalysis Heterocycle Synthesis Regioselectivity

Aniline Derivatization Efficiency: Heptafluorobutyryl Derivatives Judged Most Suitable Among Five Fluorinated and Chlorinated Acylating Reagents

A systematic comparison of five derivatization reactions for aniline and 16 chloroaniline congeners evaluated trifluoroacetic, pentafluoropropionic, heptafluorobutyric, chloroacetic, and dichloroacetic anhydrides as acylating agents [1]. The heptafluorobutyryl derivatives were judged most suitable for the analysis of the anilines among all tested derivatization approaches [1]. The heptafluorobutyramide derivatives of aromatic amines exhibit electrophoric properties enabling trace-level determination by gas chromatography combined with electron-capture negative-ion chemical ionization mass spectrometry (GC-ECNI-MS) [2]. This class-level superiority of heptafluorobutyryl derivatization for aniline-type analytes provides a procurement rationale where method robustness across multiple chlorinated congeners is required.

Aniline Analysis Derivatization GC-ECD/NICI-MS

High-Value Procurement Scenarios for Heptafluorobutyramide (CAS 662-50-0): Evidence-Backed Research and Industrial Applications


Trace-Level Amine Quantification by GC-ECD or GC-ECNI-MS in Environmental, Pharmaceutical, and Forensic Matrices

Heptafluorobutyramide is the derivatization reagent of choice when developing validated GC methods for primary and secondary amine analysis requiring electron-capture detection. The heptafluorobutyryl derivatives provide quantifiable ECD response with the operational flexibility of intermediate sensitivity relative to pentafluorobenzamide alternatives, making HFBA suitable for applications where extreme detection limits are not required but where derivative volatility and chromatographic peak shape are critical [1]. For aniline and chloroaniline determinations, heptafluorobutyryl derivatization was ranked most suitable among five evaluated acylation methods [2]. Trace-level applications include pharmaceutical residual amine monitoring via solid-phase extraction followed by HFB derivatization and GC-NICI-MS [3].

Catecholamine and Biogenic Amine Profiling in Biological Fluids and Tissues Using GC-MS with MBHFBA-Based Derivatization

For GC-MS analysis of catecholamines, biogenic amines, and their acidic metabolites in urine, plasma, or tissue homogenates, protocols employing N-methyl-bis(heptafluorobutyramide) (MBHFBA) combined with MSTFA or HMDS provide superior analytical performance over trimethylsilylation-only or trifluoroacylation approaches [1]. Validated methods achieve detection limits of 0.2–5.0 ppb with linear ranges extending to 5000 ng/mL (r² > 0.996) using isotopically labeled internal standards [1]. This derivatization strategy suppresses side-product formation while generating high-mass base peaks suitable for SIM mode acquisition, making MBHFBA-containing reagents essential for neurochemistry, metabolomics, and clinical biomarker discovery applications [2].

Low-Temperature Lithium Metal Battery Electrolyte Formulation for Dendrite-Free Cycling

Battery manufacturers and academic research groups developing lithium metal batteries for low-temperature operation should procure heptafluorobutyramide (HFT) as a synergistic co-additive with lithium nitrate. The HFT+LiNO₃ additive combination enables 97.1% Coulombic efficiency in Li||Cu half cells using carbonate electrolytes [1]. Critically, HFT facilitates LiNO₃ dissolution in carbonate solvents through cooperative molecular interaction—a capability not shared by non-fluorinated amides or alternative fluorinated additives [1]. Full cells with LiFePO₄ or NCM 811 cathodes maintain over 100% capacity retention at −20 °C, supported by the formation of a Li₃N/LiF-rich SEI layer that promotes uniform lithium deposition [1].

Regioselective Synthesis of 5-Substituted Oxazoles via Dirhodium Tetrakis(heptafluorobutyramide) Catalysis

Medicinal chemistry and heterocycle synthesis programs requiring 5-carboxylate, 5-phosphonate, or 5-sulfonyl oxazole building blocks must utilize dirhodium tetrakis(heptafluorobutyramide) as the catalyst for α-diazo-β-keto compound reactions with carboxamides. This fluorinated carboxamide-ligated rhodium catalyst produces exclusive 5-substituted oxazole regioisomers, whereas the commonly available dirhodium tetraacetate catalyst yields the 4-substituted analogs [1]. The regiochemical outcome is irreversible and ligand-dependent, making procurement of the heptafluorobutyramide-derived catalyst essential for accessing specific oxazole substitution patterns required in drug discovery and agrochemical development [2].

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